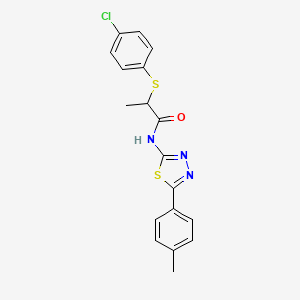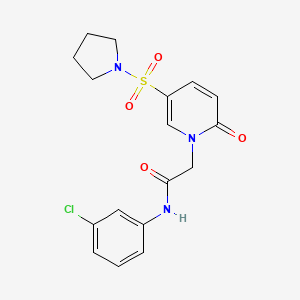
N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, pyrrolidinyl, and acetamide are common across the described molecules, suggesting that they may share similar synthetic routes and biological properties.
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that yield various substituted acetamide derivatives. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives is characterized by spectroscopic techniques such as LCMS, IR, 1H, and 13C NMR, indicating a structured approach to confirming the identity and purity of the synthesized molecules . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions suggests a modular approach to introducing different functional groups, which could be applicable to the synthesis of N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using computational methods such as density functional theory (DFT), which provides insights into the geometric equilibrium and vibrational wavenumbers . The presence of intramolecular hydrogen bonding and the influence of electronegative substituents like chlorine on the geometry of the molecule are important factors that could also be relevant to the structure of N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions involving the exact compound , the described synthetic routes and biological evaluations imply that these molecules could undergo reactions typical of acetamides, such as hydrolysis or nucleophilic substitution. The presence of a pyrrolidinyl group may also influence the reactivity of the molecule, potentially leading to interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic methods and computational analyses. The vibrational spectroscopic signatures obtained from Raman and Fourier transform infrared spectroscopy are compared with computational results to confirm the molecular structure . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are investigated to predict the behavior of these molecules in biological systems .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor. Derivatives of acetamide, specifically those with long alkyl side chains and variations like isoxazolidine and isoxazoline, have been synthesized and evaluated for their corrosion prevention efficiencies. These compounds, characterized through FT-IR and NMR spectra, showed promising results in protecting steel against corrosion in acidic and oil mediums (Yıldırım & Çetin, 2008).
Dye-Sensitized Solar Cells (DSSCs)
Research into benzothiazolinone acetamide analogs, including a compound similar in structure to N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, revealed their potential use in DSSCs. These compounds demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers. Their non-linear optical (NLO) activity and interactions with cyclooxygenase 1 (COX1) were also explored, showing varied hyperpolarizability values and binding affinities (Mary et al., 2020).
Vibrational Spectroscopy and Molecular Characterization
Vibrational spectroscopy techniques, including Raman and Fourier transform infrared spectroscopy, were used to characterize the vibrational signatures of an antiviral active molecule structurally related to N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. These studies provided insights into the molecule's geometric equilibrium, hydrogen bond interactions, and the effects of electronegative substitution on molecular stability and interactions (Jenepha Mary et al., 2022).
Pharmacological Properties
Another structurally related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, was evaluated for its affinity towards κ-opioid receptors, showing high selectivity and potential for treating depression and addiction disorders. This study underscores the therapeutic relevance of acetamide derivatives in pharmacology (Grimwood et al., 2011).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-13-4-3-5-14(10-13)19-16(22)12-20-11-15(6-7-17(20)23)26(24,25)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDYUYMLXXCZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


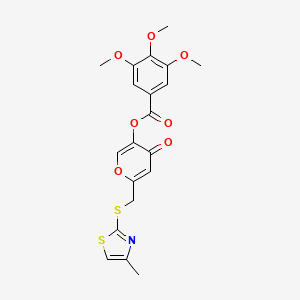
![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)


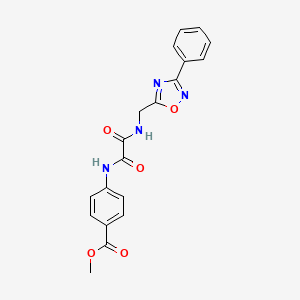
![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)
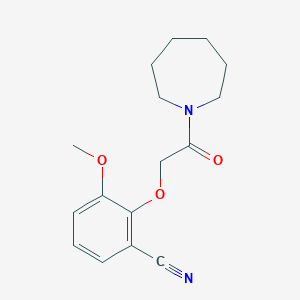
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)
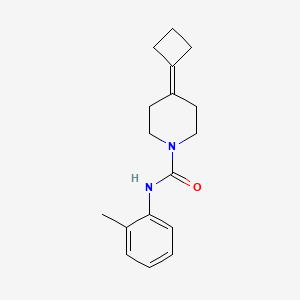
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)
